2-Hydrazinyl-4-(2-nitrophenyl)thiazole
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Overview
Description
2-Hydrazinyl-4-(2-nitrophenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a hydrazinyl group at the 2-position and a nitrophenyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-Hydrazinyl-4-(2-nitrophenyl)thiazole typically involves the reaction of 2-bromo-1-(2-nitrophenyl)ethanone with thiosemicarbazide under reflux conditions. The reaction is carried out in ethanol, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2-Hydrazinyl-4-(2-nitrophenyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydrazinyl-4-(2-nitrophenyl)thiazole has several scientific research applications:
Medicine: Due to its anticancer properties, it is studied for potential use in cancer therapy.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(2-nitrophenyl)thiazole involves its interaction with molecular targets such as enzymes and receptors. For example, its anticancer activity is related to the inhibition of matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . The compound can also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .
Comparison with Similar Compounds
2-Hydrazinyl-4-(2-nitrophenyl)thiazole can be compared with other thiazole derivatives such as:
2-Hydrazinyl-4-phenylthiazole: Similar in structure but with a phenyl group instead of a nitrophenyl group.
2-Hydrazinyl-4-(4-chlorophenyl)thiazole: Contains a chlorophenyl group and shows potent antifungal and anticancer properties.
2-Hydrazinyl-4-(4-methoxyphenyl)thiazole: Features a methoxyphenyl group and is effective against certain cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H8N4O2S |
---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
[4-(2-nitrophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H8N4O2S/c10-12-9-11-7(5-16-9)6-3-1-2-4-8(6)13(14)15/h1-5H,10H2,(H,11,12) |
InChI Key |
COOOGXSSGFKCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NN)[N+](=O)[O-] |
Origin of Product |
United States |
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